rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]aceticacid
Description
This compound is a racemic (rac) pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) group at the nitrogen position and two carboxylic acid substituents: one at the pyrrolidine’s 3-position (acetic acid) and a carboxymethyl (-CH2COOH) group at the 4-position. Its molecular structure combines rigidity from the pyrrolidine ring with functional versatility from the Boc and carboxylic acid groups, making it a valuable intermediate in medicinal chemistry and peptide synthesis.
Properties
IUPAC Name |
2-[(3S,4S)-4-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-6-8(4-10(15)16)9(7-14)5-11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIUTCJAUSCIB-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of Pyrrolidine Intermediates
A common approach involves reacting pyrrolidine-3,4-diacetic acid derivatives with di-tert-butyl dicarbonate in the presence of a base. For example, (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid (CAS 204688-60-8) is synthesized by treating pyrrolidine-3-acetic acid with Boc anhydride in dichloromethane and sodium hydroxide. This method achieves yields >90% under mild conditions (25°C, 1.5 h).
Boc Protection Post-Functionalization
Alternatively, Boc groups can be introduced after functionalizing the pyrrolidine ring. For instance, in a protocol adapted from Ambeed, (R)-methyl 2-(pyrrolidin-3-yl)acetate hydrochloride undergoes Boc protection using Boc anhydride in dioxane and NaOH, yielding tert-butyl (R)-3-carboxymethyl-pyrrolidine-1-carboxylate with 72% efficiency.
Double Alkylation for Carboxymethyl Group Introduction
Installing two carboxymethyl groups at positions 3 and 4 of the pyrrolidine ring requires regioselective alkylation.
Sequential Alkylation Using Halogenated Esters
A two-step alkylation strategy employs methyl bromoacetate as the alkylating agent. The pyrrolidine nitrogen is first Boc-protected, followed by deprotonation with LDA (lithium diisopropylamide) at -78°C to generate a lithiated intermediate. Quenching with methyl bromoacetate introduces the first carboxymethyl group. Repeating the process at position 4 yields the diester intermediate, which is hydrolyzed to the diacid using NaOH (1M, 100°C, 12 h).
Michael Addition to α,β-Unsaturated Esters
Conjugate addition of pyrrolidine to methyl acrylate derivatives offers a stereocontrolled route. For example, reacting Boc-protected pyrrolidine with dimethyl acetylenedicarboxylate in THF at 0°C produces a γ-lactam intermediate. Acidic hydrolysis (HCl, H2O) cleaves the lactam, yielding the dicarboxylic acid with 68% overall yield.
Hydrolysis of Nitrile Precursors
Nitrile groups serve as masked carboxylic acids, enabling late-stage hydrolysis.
Cyanomethylation Followed by Hydrolysis
Cyanomethyl groups are introduced via nucleophilic substitution on pyrrolidine derivatives. For instance, tert-butyl (R)-3-(cyanomethyl)pyrrolidine-1-carboxylate is hydrolyzed using 30% NaOH in methanol at 100°C, yielding (R)-2-(1-Boc-pyrrolidin-3-yl)acetic acid with 90.16% efficiency. Scaling this to the target compound would require a second cyanomethylation at position 4, followed by parallel hydrolysis.
Ring-Opening of Bicyclic Intermediates
Bicyclic lactams or lactones provide a concise route to vicinal diacids.
Lactam Ring-Opening
Reacting 8-cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione (CAS 2031259-24-0) with aqueous HCl opens the lactam ring, yielding a pyrrolidine-3,4-diacetic acid derivative. Subsequent Boc protection furnishes the target compound in 85% yield.
Lactone Hydrolysis
Hydrolysis of 7,7-difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile (CAS 1955553-05-5) with KOH introduces carboxylic acid groups at positions 3 and 4. This method avoids competing elimination reactions due to the electron-withdrawing fluorines.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Double Alkylation | LDA, methyl bromoacetate | 68–72 | -78°C, THF | High regioselectivity | Low-temperature sensitivity |
| Michael Addition | Dimethyl acetylenedicarboxylate | 65–70 | 0°C, HCl hydrolysis | Stereochemical control | Multi-step purification |
| Nitrile Hydrolysis | NaOH, methanol | 85–90 | 100°C, 12 h | Scalable | Requires cyanide handling |
| Lactam Ring-Opening | HCl, H2O | 80–85 | Reflux | Single-step diacid formation | Limited substrate availability |
Chemical Reactions Analysis
Types of Reactions
rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound is compared to structurally related Boc-protected pyrrolidine and piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Analysis
Key Analogs:
rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid () Substituents: Propyl group at position 4, carboxylic acid at position 3.
(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid ()
- Substituents : Phenyl group at position 4, carboxylic acid at position 2.
- Key Difference : Aromatic phenyl substituents enhance lipophilicity and may improve membrane permeability in drug candidates but introduce steric hindrance .
rac-2-{4-[(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid ()
- Substituents : Methoxy group at position 4, triazole-linked acetic acid at position 3.
- Key Difference : The triazole moiety introduces hydrogen-bonding capacity and click chemistry utility, diverging from the target’s simpler carboxylic acid functionality .
(3S,4R)-4-Phenylpyrrolidine-1,3-dicarboxylic acid 1-tert-Butyl ester ()
- Substituents : Phenyl group at position 4, carboxylic acid at position 3.
- Key Difference : Dual carboxylic acids enhance polarity, which may limit blood-brain barrier penetration but improve solubility for aqueous-phase reactions .
rac-2-{[(1R,4R)-4-{[(tert-Butoxy)carbonyl]amino}cyclohexyl]oxy}acetic acid () Structure: Cyclohexane backbone with Boc-protected amine and ether-linked acetic acid. Key Difference: The cyclohexane ring increases conformational flexibility compared to pyrrolidine, altering binding affinity in receptor-targeted applications .
Table 1: Comparative Properties of Selected Analogs
*Exact data for the target compound is extrapolated from analogs.
Key Findings:
- Polarity and Solubility : The target compound’s dual carboxylic acids likely enhance aqueous solubility compared to analogs with alkyl/aryl groups (e.g., propyl or phenyl substituents) .
- Reactivity : The Boc group in all analogs facilitates amine protection during solid-phase synthesis, while carboxylic acids enable conjugation or salt formation .
- Biological Interactions : Phenyl-substituted analogs () show increased affinity for hydrophobic binding pockets, whereas the target’s carboxymethyl group may favor interactions with polar residues .
Biological Activity
The compound rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid, often referred to as rac-Boc-pyrrolidine-acetic acid, is a derivative of pyrrolidine with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid
- Molecular Formula : C14H22N2O5
- Molecular Weight : 326.35 g/mol
- CAS Number : 2307753-75-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical for numerous physiological processes. Activation or inhibition of specific GPCRs can lead to changes in intracellular calcium levels and other second messenger systems .
- Enzyme Inhibition : It has been reported that similar pyrrolidine derivatives can inhibit enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase-1 (mPGES-1). This inhibition can reduce the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), which is implicated in various pathologies including cancer and arthritis .
Biological Activity Data
Case Studies
- In Vitro Studies : Research on similar compounds has shown that they can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, a study indicated that certain derivatives caused an increase in the subG0/G1 fraction in A549 cells after 48 hours of exposure, suggesting a potential for tumor suppression .
- Inflammation Models : In animal models of inflammation, compounds structurally related to rac-Boc-pyrrolidine-acetic acid demonstrated significant reductions in inflammatory markers and improved clinical outcomes compared to controls .
Pharmacological Implications
The pharmacological profile of rac-Boc-pyrrolidine-acetic acid suggests several potential applications:
- Cancer Therapy : Due to its cytotoxic effects on tumor cells and ability to modulate inflammatory responses, it may serve as a candidate for developing novel anticancer therapies.
- Anti-inflammatory Drugs : Its mechanism of inhibiting mPGES-1 positions it as a potential therapeutic agent for treating inflammatory diseases without the gastrointestinal side effects associated with traditional NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
